Zonisamide-13C2-15N Zonisamide-13C2-15N Zonisamide-13C2,15N is intended for use as an internal standard for the quantification of zonisamide by GC- or LC-MS. Zonisamide is an antiepileptic agent. It selectively inhibits the repeated firing of sodium channels (IC50 = 2 μg/ml) in mouse embryo spinal cord neurons and inhibits spontaneous channel firing when used at concentrations greater than 10 μg/ml. In rat cerebral cortex neurons, zonisamide (1-1,000 μM) inhibits T-type calcium channels with a maximum reduction of 60% of the calcium current. Zonisamide inhibits H. pylori recombinant carbonic anhydrase (CA) and the human CA isoforms I, II, and V with Ki values of 218, 56, 35, and 21 nM, respectively. In mice, it has anticonvulsant activity against maximal electroshock seizure (MES) and pentylenetetrazole-induced maximal, but not minimal, seizures (ED50s = 19.6, 9.3, and >500 mg/kg, respectively). Zonisamide (40 mg/kg, p.o.) prevents MPTP-induced decreases in the levels of dopamine, but not homovanillic acid (HVA;) or dihydroxyphenyl acetic acid (DOPAC;), and increases MPTP-induced decreases in the dopamine turnover rate in mouse striatum in a model of Parkinson's disease. Formulations containing zonisamide have been used in the treatment of partial seizures in adults with epilepsy.
Zonisamide-13C2-15N is the labeled analogue of Zonisamide, a sulfonamide antiseizure agent; blocks repetitive firing of voltagesensitive sodium channels and reduces voltage-sensitive T-type calcium currents. Heterocyclic methanesulfonide with anticonvulsant properties. The compound is under investigation for potential therapeutic use as an antiepileptic drug. Anticonvulsant.

Brand Name: Vulcanchem
CAS No.: 1188265-58-8
VCID: VC0123980
InChI: InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i5+1,7+1,9+1
SMILES: C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N
Molecular Formula: C8H8N2O3S
Molecular Weight: 215.21 g/mol

Zonisamide-13C2-15N

CAS No.: 1188265-58-8

Cat. No.: VC0123980

Molecular Formula: C8H8N2O3S

Molecular Weight: 215.21 g/mol

* For research use only. Not for human or veterinary use.

Zonisamide-13C2-15N - 1188265-58-8

Specification

Description Zonisamide-13C2,15N is intended for use as an internal standard for the quantification of zonisamide by GC- or LC-MS. Zonisamide is an antiepileptic agent. It selectively inhibits the repeated firing of sodium channels (IC50 = 2 μg/ml) in mouse embryo spinal cord neurons and inhibits spontaneous channel firing when used at concentrations greater than 10 μg/ml. In rat cerebral cortex neurons, zonisamide (1-1,000 μM) inhibits T-type calcium channels with a maximum reduction of 60% of the calcium current. Zonisamide inhibits H. pylori recombinant carbonic anhydrase (CA) and the human CA isoforms I, II, and V with Ki values of 218, 56, 35, and 21 nM, respectively. In mice, it has anticonvulsant activity against maximal electroshock seizure (MES) and pentylenetetrazole-induced maximal, but not minimal, seizures (ED50s = 19.6, 9.3, and >500 mg/kg, respectively). Zonisamide (40 mg/kg, p.o.) prevents MPTP-induced decreases in the levels of dopamine, but not homovanillic acid (HVA;) or dihydroxyphenyl acetic acid (DOPAC;), and increases MPTP-induced decreases in the dopamine turnover rate in mouse striatum in a model of Parkinson's disease. Formulations containing zonisamide have been used in the treatment of partial seizures in adults with epilepsy.
Zonisamide-13C2-15N is the labeled analogue of Zonisamide, a sulfonamide antiseizure agent; blocks repetitive firing of voltagesensitive sodium channels and reduces voltage-sensitive T-type calcium currents. Heterocyclic methanesulfonide with anticonvulsant properties. The compound is under investigation for potential therapeutic use as an antiepileptic drug. Anticonvulsant.

CAS No. 1188265-58-8
Molecular Formula C8H8N2O3S
Molecular Weight 215.21 g/mol
IUPAC Name 1,2-benzoxazol-3-yl(113C)methane(15N)sulfonamide
Standard InChI InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i5+1,7+1,9+1
Standard InChI Key UBQNRHZMVUUOMG-VDWPWFDKSA-N
Isomeric SMILES C1=CC=C2C(=C1)[13C](=NO2)[13CH2]S(=O)(=O)[15NH2]
SMILES C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N
Canonical SMILES C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N

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